2,5-Dibromo-4-methylbenzaldehyde

Solubility Purification Process Chemistry

2,5-Dibromo-4-methylbenzaldehyde (CAS 706820-09-9) is a doubly brominated, methyl-substituted aromatic aldehyde (C₈H₆Br₂O, MW 277.94 g/mol) bearing aldehyde, methyl, and two bromine functionalities on a single benzene ring. It is supplied as a yellowish crystalline solid with a melting point of approximately 142 °C and a computed aqueous solubility of 0.061 g/L at 25 °C.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 706820-09-9
Cat. No. B1530502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-methylbenzaldehyde
CAS706820-09-9
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C=O)Br
InChIInChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
InChIKeyZRLRTUFATSTXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-methylbenzaldehyde (CAS 706820-09-9): Procurement-Relevant Identity and Structural Context for Halogenated Benzaldehyde Building Blocks


2,5-Dibromo-4-methylbenzaldehyde (CAS 706820-09-9) is a doubly brominated, methyl-substituted aromatic aldehyde (C₈H₆Br₂O, MW 277.94 g/mol) bearing aldehyde, methyl, and two bromine functionalities on a single benzene ring . It is supplied as a yellowish crystalline solid with a melting point of approximately 142 °C and a computed aqueous solubility of 0.061 g/L at 25 °C . This substitution pattern—bromine atoms at the 2- and 5-positions, methyl at the 4-position—creates a sterically and electronically differentiated scaffold relative to its positional isomers (e.g., 3,5-dibromo-4-methylbenzaldehyde), mono-bromo analogs (2-bromo-4-methylbenzaldehyde), and non-methylated variants (2,5-dibromobenzaldehyde), directly affecting reactivity, handling, and safety profiles .

Why Generic Substitution Fails: Physicochemical and Safety-Driven Differentiation of 2,5-Dibromo-4-methylbenzaldehyde


Substituting 2,5-dibromo-4-methylbenzaldehyde with an in-class analog without verifying quantitative differentials risks unexpected solubility failures, altered reaction outcomes, and non-compliance with safety protocols. The 2,5-dibromo-4-methyl substitution pattern confers a computed LogP of 3.81, a melting point of 142 °C, and a specific GHS profile (H302, H319) that distinguish it from the 3,5-isomer, des-methyl 2,5-dibromobenzaldehyde, and mono-bromo 2-bromo-4-methylbenzaldehyde . These differences are not cosmetic—they directly govern crystallization behavior, organic/aqueous partitioning during workup, and the hazard controls required for safe handling .

Quantitative Comparative Evidence: 2,5-Dibromo-4-methylbenzaldehyde vs. Closest Analogs


Aqueous Solubility Deficit Dictates Organic-Phase Purification Strategy vs. 2,5-Dibromobenzaldehyde

2,5-Dibromo-4-methylbenzaldehyde exhibits a computed aqueous solubility of 0.061 g/L (approximately 2.2 × 10⁻⁴ M) at 25 °C . In contrast, 2,5-dibromobenzaldehyde (the des-methyl analog, CAS 74553-29-0) is reported as 'soluble in water' with a measured solubility of 1.58 × 10⁻⁴ M . The target compound's roughly 39% lower molar solubility necessitates a fundamentally different workup strategy—direct organic-phase extraction is viable for 2,5-dibromobenzaldehyde, whereas 2,5-dibromo-4-methylbenzaldehyde requires strictly non-aqueous crystallization or chromatographic isolation to avoid yield loss during aqueous washes.

Solubility Purification Process Chemistry

Melting Point Elevation Enables Crystallization-Driven Purification Over the 3,5-Dibromo Positional Isomer

2,5-Dibromo-4-methylbenzaldehyde exhibits a reported melting point of 142 °C . The positional isomer 3,5-dibromo-4-methylbenzaldehyde (CAS 248607-57-0) lacks a reported experimental melting point in the surveyed literature, but its crystal packing is expected to differ due to the altered bromine geometry, typically resulting in a lower melting point for the more symmetrical 3,5-substitution pattern [1]. The 142 °C melting point of the 2,5-isomer provides a practical advantage: it is high enough to permit straightforward recrystallization from hot organic solvents (e.g., ethanol, toluene) while remaining below the decomposition threshold of most common functional groups, a narrower window for less symmetrical analogs.

Crystallization Purity Solid-State Chemistry

GHS Safety Profile: Reduced Acute Oral and Dermal Hazard vs. 2,5-Dibromobenzaldehyde

The target compound carries GHS classifications H302 (Harmful if swallowed, Warning) and H319 (Causes serious eye irritation, Warning) [1]. By contrast, the des-methyl analog 2,5-dibromobenzaldehyde is classified as H301 (Toxic if swallowed, Danger), H314 (Causes severe skin burns and eye damage, Danger), and H400 (Very toxic to aquatic life) . The difference in signal word—'Warning' for the target vs. 'Danger' for the comparator—and the absence of skin corrosion and aquatic toxicity hazards for 2,5-dibromo-4-methylbenzaldehyde translate to simplified PPE requirements, less restrictive storage protocols, and reduced regulatory burden for routine laboratory use.

Safety GHS Classification Laboratory Handling

Computed LogP Distinguishes Organic-Phase Partitioning Efficiency from the Mono-Bromo Analog

The computed LogP (octanol–water partition coefficient) for 2,5-dibromo-4-methylbenzaldehyde is 3.81 . The mono-bromo analog 2-bromo-4-methylbenzaldehyde has a lower computed LogP of approximately 2.9 . This ΔLogP of approximately 0.9 log units corresponds to an approximately 8-fold difference in the octanol–water partition coefficient, meaning that during liquid–liquid extraction, 2,5-dibromo-4-methylbenzaldehyde will partition into the organic phase far more efficiently. In multi-step syntheses where aqueous washes are required, the higher LogP of the target compound reduces product loss to the aqueous layer relative to the mono-bromo analog.

Lipophilicity Partitioning Extraction

Bromine vs. Chlorine Reactivity: 2,5-Dibromo Substitution Outperforms Dichloro Analog in Pd-Catalyzed Cross-Couplings

Both bromine atoms in 2,5-dibromo-4-methylbenzaldehyde serve as effective leaving groups for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) . The 2,5-dichloro analog (2,5-dichloro-4-methylbenzaldehyde, CAS 856999-78-5) possesses C–Cl bonds that are significantly less reactive toward oxidative addition with Pd(0) catalysts . At the C-2 position, the bromine atom is ortho to the aldehyde, creating steric compression that limits rotational freedom of the formyl group and activates this position toward oxidative addition relative to the para-like C-5 bromine. This steric differentiation between the two C–Br bonds enables sequential, site-selective coupling reactions that are impossible with the corresponding dichloro compound, where both C–Cl bonds require forcing conditions and show poor discrimination [1].

Cross-Coupling Reactivity Catalysis

Limited Published Biological Data Necessitates Internal Validation; Positional Isomers Cannot Be Assumed Bioequivalent

A systematic search of primary research literature and patent databases returned zero direct quantitative biological activity data (IC₅₀, EC₅₀, Kd) for 2,5-dibromo-4-methylbenzaldehyde as of the search date [1]. The positional isomer 3,5-dibromo-4-methylbenzaldehyde similarly lacks published bioactivity data [2]. Critically, in the broader benzaldehyde chemotype, the substitution pattern on the aromatic ring is a known determinant of biological target engagement; for instance, the orientation of halogen substituents can alter ALDH isoform selectivity by over 10-fold [3]. Therefore, 2,5- and 3,5-dibromo positional isomers cannot be assumed to be functionally interchangeable in any biological assay. Programs requiring biological activity must budget for de novo characterization rather than relying on analog data.

Biological Activity Bioequivalence Risk Assessment

High-Value Application Scenarios for 2,5-Dibromo-4-methylbenzaldehyde (CAS 706820-09-9)


Sequential Site-Selective Cross-Coupling for Unsymmetrical Biaryl Synthesis

The steric differentiation between the ortho-aldehyde-adjacent C-2 bromine and the para-like C-5 bromine enables sequential Suzuki or Stille couplings. The C-2 position, activated by steric compression with the formyl group, undergoes oxidative addition with Pd(0) preferentially, allowing installation of the first aryl group. The remaining C-5 bromine couples in a subsequent step under slightly more forcing conditions. The dibromo (vs. dichloro) substitution is essential for this strategy: C–Br bonds react 10²–10⁴-fold faster than C–Cl in Pd(0) oxidative addition, making the dichloro analog unsuitable for mild sequential coupling [1]. This sequential approach is central to the synthesis of unsymmetrical biaryl pharmacophores found in kinase inhibitors and GPCR modulators.

Non-Aqueous Medicinal Chemistry Library Synthesis with Streamlined Workup

The compound's low aqueous solubility (0.061 g/L) and high LogP (3.81) dictate that all transformations and workups be conducted in organic solvents [1]. This property, while a limitation for aqueous-based protocols, is advantageous for medicinal chemistry campaigns that operate in DMF, THF, or dichloromethane: the compound partitions nearly quantitatively into the organic phase, minimizing product loss during extraction. The Warning-level GHS classification (vs. Danger-level for des-methyl 2,5-dibromobenzaldehyde) further reduces the PPE and engineering controls burden for parallel synthesis workstations .

Crystallization-Based Purification for High-Purity Building Block Production

With a melting point of 142 °C, 2,5-dibromo-4-methylbenzaldehyde is amenable to recrystallization from hot ethanol or toluene, providing a straightforward path to ≥97% purity without chromatography [1]. This is a practical advantage over lower-melting analogs (e.g., 2-bromo-4-methylbenzaldehyde, mp 30–35 °C), which are liquids or low-melting solids at ambient temperature and typically require distillation or chromatography for purification . For procurement of multi-gram quantities, the ability to purify by recrystallization translates to lower cost per gram of high-purity material.

ALDH-Targeted Probe Development with Isomer-Specific Selectivity Requirements

In the aldehyde dehydrogenase (ALDH) inhibitor field, benzaldehyde substitution patterns are known to drive isoform selectivity [1]. 2,5-Dibromo-4-methylbenzaldehyde presents a distinct pharmacophoric geometry compared to the 3,5-dibromo isomer: the 2,5-substitution orients the bromine atoms in an ortho/para relationship to the reactive aldehyde, whereas the 3,5-substitution places both bromines in meta positions. This geometric difference is predicted to alter binding mode within the ALDH active site, and programs pursuing selective ALDH1A1 or ALDH3A1 inhibition must evaluate both isomers independently. The target compound serves as the entry point for the 2,5-disubstituted chemotype SAR exploration.

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